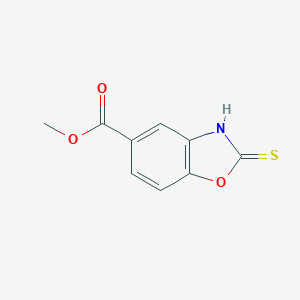

2-Mercapto-1,3-Benzoxazol-5-carbonsäuremethylester

Übersicht

Beschreibung

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science

Wissenschaftliche Forschungsanwendungen

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Wirkmechanismus

Target of Action

The primary target of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester, also known as Methyl 2-Mercaptobenzo[d]oxazole-5-carboxylate, is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . In humans, 12 catalytically active isoforms have been identified, which differ in tissue distribution, kinetic properties, oligomeric arrangement, and sensitivity to inhibitors .

Mode of Action

This compound inhibits hCAs by showing a peculiar binding mode . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion . This compound interacts with this active site, leading to the inhibition of the enzyme .

Biochemical Pathways

The inhibition of hCAs affects a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism . Thus, abnormal levels or activities of these enzymes are commonly associated with various diseases .

Result of Action

The inhibition of hCAs by this compound can potentially manage a variety of disorders such as glaucoma and edema, or used as anticonvulsants, and antiobesity and antitumor drugs . .

Biochemische Analyse

Biochemical Properties

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester has been shown to interact with hCAs, which are involved in a wide range of physiological processes in many tissues and organs . These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . The compound’s interaction with these enzymes suggests it may play a role in processes such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism .

Cellular Effects

The effects of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester on cells are largely tied to its interaction with hCAs. By inhibiting these enzymes, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester involves its binding to the active site of hCAs . This binding inhibits the enzyme’s activity, which could lead to changes in gene expression and other cellular processes .

Metabolic Pathways

Given its interaction with hCAs, it may influence metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester typically involves the condensation of 2-aminophenol with carbon disulfide and subsequent cyclization. One common method includes the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization with methyl chloroformate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or ionic liquids may be employed to improve reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzoxazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoxazole: The parent compound with similar biological activities.

2-Mercapto-1,3-benzoxazole: Lacks the ester group but shares the thiol functionality.

5-Carboxybenzoxazole: Contains a carboxylic acid group instead of the ester.

Uniqueness

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester is unique due to the presence of both the thiol and ester functionalities, which can participate in a variety of chemical reactions and interactions.

Biologische Aktivität

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (MBE) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₇NO₃S

Molecular Weight: 209.22 g/mol

Functional Groups: Contains a benzoxazole ring, a mercapto group (-SH), and a carboxylic acid methyl ester functional group. These features contribute to its reactivity and biological activity.

Target Enzymes

The primary target of MBE is human carbonic anhydrases (hCAs), which play crucial roles in various physiological processes such as pH regulation, gas exchange, and ion transport. Inhibition of these enzymes can influence metabolic pathways significantly.

Mode of Action

MBE inhibits hCAs through a unique binding mode at the active site, leading to altered cellular functions. This inhibition has implications for managing conditions like glaucoma, edema, and even certain cancers due to its effects on cellular signaling pathways and metabolism.

Antimicrobial Properties

Research indicates that MBE exhibits notable antimicrobial activity. It has been tested against various microbial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these activities are summarized in Table 1.

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Candida albicans | 20.0 |

| Escherichia coli | 25.0 |

Anticancer Activity

MBE has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). Studies have shown that derivatives of MBE can induce apoptosis in these cells through various pathways.

- Case Study: A study reported that MBE derivatives exhibited IC50 values ranging from 10 to 30 µM against the MCF-7 cell line, indicating potent anticancer potential .

Cellular Effects

The interaction of MBE with hCAs affects cellular functions such as:

- Cell Signaling: Alters pathways involved in cell growth and apoptosis.

- Gene Expression: Modifies the expression of genes related to inflammation and cancer progression.

- Metabolic Pathways: Influences metabolic fluxes within cells, potentially leading to altered energy production and utilization.

Scientific Research Applications

MBE is utilized in various fields:

- Medicinal Chemistry: Investigated for its potential as an antimicrobial agent and anticancer drug.

- Material Science: Explored for its properties as a precursor in synthesizing novel materials.

- Biochemistry: Used in studies examining enzyme inhibition and metabolic regulation .

Comparison with Similar Compounds

The following table compares MBE with structurally similar compounds regarding their biological activities:

| Compound | Activity | Unique Features |

|---|---|---|

| Benzoxazole | Antimicrobial | Basic structure without thiol functionality |

| 2-Mercapto-1,3-benzoxazole | Anticancer | Lacks ester group |

| 5-Carboxybenzoxazole | Antifungal | Contains carboxylic acid instead of ester |

Eigenschaften

IUPAC Name |

methyl 2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-7-6(4-5)10-9(14)13-7/h2-4H,1H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJGRFGKJKXVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415473 | |

| Record name | 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72730-39-3 | |

| Record name | 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.